molecular formula C17H17N5O2 B11040256 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B11040256
M. Wt: 323.35 g/mol
InChI Key: DJRIKZOQUGBHDF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the reaction of arylglyoxal hydrates with 1-(1H-benzimidazol-2-yl)guanidine. This reaction is carried out in the presence of sodium ethoxide as a basic catalyst . The reaction conditions include the use of ethanol as a solvent and heating the reaction mixture to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the target compound, this compound. Other by-products may include unreacted starting materials and minor side products depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets. One of the key targets is the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . By inhibiting this enzyme, the compound can exert its anticancer and antimicrobial effects .

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H17N5O2/c1-23-10-7-8-14(24-2)11(9-10)15-20-16(18)21-17-19-12-5-3-4-6-13(12)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21)

InChI Key

DJRIKZOQUGBHDF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2N=C(NC3=NC4=CC=CC=C4N23)N

Origin of Product

United States

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